Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanone, 1-(4-methoxy-2-benzofuranyl)-, typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to synthesize various benzofuran compounds, including ethanone, 1-(4-methoxy-2-benzofuranyl)- .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(4-methoxy-2-benzofuranyl)-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-(4-methoxy-2-benzofuranyl)-, has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Medicine: Some benzofuran compounds are used in the treatment of skin diseases such as cancer and psoriasis.
Industry: Benzofuran derivatives are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethanone, 1-(4-methoxy-2-benzofuranyl)-, involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Ethanone, 1-(4-methoxy-2-benzofuranyl)-, can be compared with other benzofuran derivatives such as:
2-Acetylbenzofuran: Similar in structure but with different substituents, leading to varied biological activities.
Paeonol (2’-hydroxy-4’-methoxyacetophenone): Another benzofuran derivative with significant medicinal properties.
The uniqueness of ethanone, 1-(4-methoxy-2-benzofuranyl)-, lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQUEPUCGYGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208165 | |
Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59445-59-9 | |
Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059445599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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